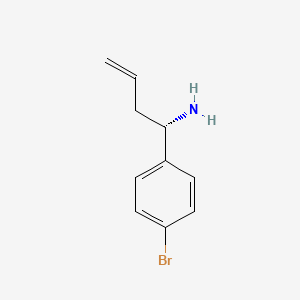

(S)-1-(4-Bromophenyl)but-3-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

(1S)-1-(4-bromophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H12BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1 |

InChI Key |

QJBPQBRSRNDVJT-JTQLQIEISA-N |

Isomeric SMILES |

C=CC[C@@H](C1=CC=C(C=C1)Br)N |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Research Context and Significance of S 1 4 Bromophenyl but 3 En 1 Amine

Chiral Aryl Allylic Amines in Contemporary Organic Synthesis

Chiral allylic amines are a pivotal structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net Their importance is underscored by the fact that a significant percentage of FDA-approved drugs contain a stereogenic center adjacent to a nitrogen atom. nih.gov The presence of both a stereocenter and a reactive allyl group makes them powerful precursors for the synthesis of more complex chiral molecules, including amino alcohols, diamines, and various heterocyclic systems. nih.govrsc.org

The aryl component in chiral aryl allylic amines, such as the 4-bromophenyl group in the title compound, further enhances their synthetic utility. The aromatic ring can be a key pharmacophoric element or serve as a handle for further functionalization through cross-coupling reactions. Transition-metal-catalyzed methods, including those utilizing rhodium, iridium, and palladium, have been extensively developed for the asymmetric synthesis of these valuable compounds, highlighting the intense research focus in this area. acs.orgnih.govacs.org These methods aim to achieve high yields and, crucially, high levels of enantioselectivity, which is paramount for the biological activity of the final products.

Importance of Stereocontrol in the Synthesis of (S)-1-(4-Bromophenyl)but-3-en-1-amine

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the formation of stereocenters is a cornerstone of modern organic chemistry. For a molecule like this compound, achieving high enantiomeric purity is not merely a synthetic challenge but a prerequisite for its effective use in the synthesis of enantiomerically pure target molecules.

Several catalytic strategies have been successfully employed to control the stereochemistry in the synthesis of chiral allylic amines. These include the asymmetric allylation of imines, asymmetric allylic amination, and the enzymatic resolution or desymmetrization of racemic precursors. nih.govnih.govnih.gov For aryl-substituted allylic amines, transition-metal catalysis with chiral ligands is a particularly powerful approach. For instance, rhodium-catalyzed asymmetric additions to imines and iridium-catalyzed allylic aminations have shown great promise in delivering high enantioselectivities for a range of substrates. acs.orgnih.gov

A plausible and efficient route to this compound can be extrapolated from the successful synthesis of its structural analog, (S)-Ethyl 3-(4-bromophenyl)butanoate. orgsyn.org This synthesis involves a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to an unsaturated ester, utilizing a chiral BINAP ligand to induce stereoselectivity. A similar strategy, or subsequent stereospecific transformation of the butanoate, represents a viable pathway to the target amine.

Table 1: Representative Catalytic Systems for Asymmetric Allylic Amine Synthesis

| Catalyst System | Chiral Ligand/Catalyst | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| Rhodium | (R)-BINAP | Arylboronic acid / unsaturated ester | >95% | orgsyn.org |

| Iridium / DFO | Chiral Phosphine (B1218219) Ligand | Primary alkyl amines / allylic carbonates | up to 98% | nih.gov |

| Organocatalyst | Chiral Disulfonimide | Aldehydes / Amines / Allylsilanes | >90% | nih.gov |

This table presents examples of catalytic systems applicable to the synthesis of chiral amines and their precursors, illustrating the high levels of stereocontrol achievable.

Position of this compound as a Synthetic Intermediate

The synthetic value of this compound lies in the orthogonal reactivity of its three key functional components: the chiral primary amine, the terminal alkene, and the bromoaryl group. This trifecta of functionality allows for a diverse range of subsequent transformations, positioning it as a highly versatile intermediate.

The chiral primary amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles, all while preserving the stereochemical integrity of the adjacent stereocenter.

The allyl group is amenable to a wide variety of transformations. It can undergo oxidation to form diols or be cleaved to yield aldehydes. It can also participate in metathesis reactions or be hydrogenated. Furthermore, the double bond can be functionalized through hydroboration-oxidation, epoxidation, or dihydroxylation, leading to a range of chiral amino alcohols.

The 4-bromophenyl group is a particularly valuable feature for synthetic diversification. The carbon-bromine bond serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, or amino substituents at the para position of the phenyl ring, enabling the rapid generation of a library of analogs from a single chiral intermediate. researchgate.net For example, the Suzuki coupling of a similar bromo-functionalized intermediate has been used to synthesize S1P1 receptor agonists. nih.gov

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Primary Amine | Acylation | Chiral Amides |

| Allyl Group | Ozonolysis | Chiral Amino Aldehyde |

| Allyl Group | Dihydroxylation | Chiral Amino Diol |

| 4-Bromophenyl | Suzuki Coupling | Chiral Biaryl Allylic Amine |

| 4-Bromophenyl | Sonogashira Coupling | Chiral Alkynyl-Aryl Allylic Amine |

This table outlines the synthetic potential of the key functional groups within the molecule, demonstrating its versatility as a building block.

Precursor Synthesis and Derivatization Strategies for S 1 4 Bromophenyl but 3 En 1 Amine

Synthesis of Key Starting Materials

The efficient synthesis of the target chiral amine relies on the availability of two key building blocks: an appropriate 4-bromophenyl aldehyde derivative and a butenyl precursor.

Preparation of 4-Bromophenyl Aldehyde Derivatives

4-Bromobenzaldehyde (B125591) serves as a crucial starting material, providing the substituted aromatic core of the target molecule. A common and well-established laboratory method for its preparation involves the oxidation of 4-bromotoluene (B49008). wikipedia.orgorgsyn.org This transformation is typically a two-step process.

First, 4-bromotoluene undergoes free-radical bromination. wikipedia.org This reaction, often initiated by illumination with a tungsten lamp, introduces two bromine atoms to the methyl group, forming 4-bromobenzal bromide. wikipedia.orglookchem.com The reaction temperature is carefully controlled, starting at 105–110°C and gradually increasing to 150°C. orgsyn.orglookchem.com

In the second step, the resulting 4-bromobenzal bromide is hydrolyzed to yield the desired aldehyde. wikipedia.org This is commonly achieved by refluxing the crude product with powdered calcium carbonate in water for an extended period. orgsyn.orglookchem.com The final product, 4-bromobenzaldehyde, is then isolated and purified, often by steam distillation. wikipedia.orglookchem.com

Other reported methods for synthesizing 4-bromobenzaldehyde include the oxidation of p-bromobenzyl bromide with lead nitrate (B79036) and the reaction of p-phenylenedibromide with a Grignard reagent followed by hydrolysis. guidechem.com

Synthesis of Butenyl Alcohol Precursors

The but-3-enyl fragment of the target amine is typically introduced using a precursor such as but-3-en-1-ol. A prominent synthetic route to but-3-en-1-ol starts from 3,4-epoxy-1-butene (also known as butadiene monoxide). google.comsigmaaldrich.com

One effective method involves the reaction of 3,4-epoxy-1-butene with formic acid in the presence of a homogeneous palladium(0) catalyst system. google.com This system typically comprises a palladium(0) compound, a trialkylphosphine, and a trialkylamine dissolved in a solvent like tetrahydrofuran (B95107) (THF). google.com The reaction proceeds via the catalyzed opening of the epoxide ring. Research has also shown that 3,4-epoxy-1-butene reacts with deoxyguanosine in vitro, where the purine's N-7 atom attacks the oxirane carbons, leading to a mixture of regioisomeric hydroxy-butenyl-guanine adducts. nih.gov This highlights the reactivity of the epoxide ring towards nucleophilic attack.

An alternative pathway to butenyl alcohols involves the partial hydrogenation of butynols. For instance, 3-buten-1-ol (B139374) can be synthesized from the hydrogenation of 3-butyn-1-ol. This method provides a route from a readily available alkyne to the desired alkene.

Stereoselective Functionalization of Precursors

Achieving the specific (S)-configuration at the chiral center is the most critical step in the synthesis of the target compound. This is typically accomplished through the asymmetric reduction of an intermediate imine, formed by the condensation of 4-bromobenzaldehyde and a suitable amine source for the butenyl group.

The general strategy involves:

Formation of an imine from 4-bromobenzaldehyde and an amine (or ammonia (B1221849) equivalent).

Stereoselective reduction of the C=N double bond of the imine using a chiral catalyst or reagent.

Catalytic asymmetric hydrogenation is a powerful strategy for producing chiral amines from imines with high enantioselectivity. acs.org This involves using a transition metal complex with a chiral ligand. acs.org For example, iridium-based catalysts with chiral ligands have been successfully used for the highly stereoselective hydrogenation of imines, allowing for the controlled creation of adjacent chiral centers. acs.org Similarly, copper-catalyzed reductive coupling of imines with chiral allenamides can produce chiral 1,2-diamino synthons as single stereoisomers. nih.gov

Another approach is the use of chiral organocatalysts. acs.org These metal-free systems can efficiently promote the enantioselective reduction of ketimines, often using a silane-based reducing agent like trichlorosilane, to yield enantiomerically pure amines. acs.org The stereochemical outcome of these reactions is dictated by the chirality of the catalyst employed. By selecting the appropriate chiral catalyst, one can selectively synthesize the desired (S)-enantiomer of the final amine product.

Conversion of Related Halogenated Propanols and Analogues to Amines

An alternative synthetic approach involves the nucleophilic substitution of a halogenated precursor. In this context, an analogue to a halogenated propanol (B110389) would be a chiral halogenated butenol, such as (R)-1-bromo-but-3-en-2-ol, or a related activated alcohol. The core of this strategy is the displacement of a leaving group (like a halide) by an amine nucleophile.

The direct reaction of alkyl halides with ammonia is a fundamental method for amine synthesis, known as ammonolysis. ncert.nic.in This process involves the cleavage of the carbon-halogen bond by the ammonia molecule, which acts as a nucleophile. ncert.nic.inlibretexts.org The reaction is typically performed in a sealed tube at elevated temperatures (e.g., 373 K). ncert.nic.in

However, a significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react further with the alkyl halide to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. ncert.nic.inlumenlearning.com To favor the formation of the primary amine, a large excess of ammonia is often used. lumenlearning.comquora.com

More controlled methods, such as the Gabriel synthesis, are often preferred to avoid the mixture of products. quora.comlibretexts.org This method uses phthalimide's potassium salt as an ammonia surrogate to react with the alkyl halide. Subsequent hydrolysis then yields the pure primary amine. libretexts.org This approach can be applied to a suitably prepared chiral halogenated butenyl precursor to yield the target (S)-1-(4-Bromophenyl)but-3-en-1-amine.

Reaction Chemistry and Transformational Capabilities of S 1 4 Bromophenyl but 3 En 1 Amine

Reactivity Profile of the Amine Moiety

The primary amine group is a key site of reactivity, functioning as a potent nucleophile and a base. Its reactivity can be finely tuned through salt formation and the strategic use of protecting groups.

As a primary amine, (S)-1-(4-bromophenyl)but-3-en-1-amine readily reacts with acids to form ammonium (B1175870) salts. This transformation is fundamental, as it can alter the physical properties of the compound, such as its solubility, and modulate the reactivity of the amine itself by converting it into a non-nucleophilic group.

To enable reactions at other sites of the molecule without interference from the nucleophilic amine, a variety of protecting groups can be employed. organic-chemistry.org The choice of protecting group is critical and is dictated by its stability under specific reaction conditions and the orthogonality of its removal. organic-chemistry.orgtcichemicals.com Carbamates are among the most common and effective protecting groups for amines. tcichemicals.com The formation of a carbamate (B1207046) renders the nitrogen lone pair significantly less nucleophilic, thereby protecting it from electrophiles. organic-chemistry.org

Key protecting groups applicable to primary amines are summarized in the table below.

| Protecting Group | Abbreviation | Reagent for Introduction | Typical Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid) tcichemicals.comresearchgate.net |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) tcichemicals.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) researchgate.net |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Reductive cleavage (e.g., Zn dust) tcichemicals.com |

| Benzoyl | Bz | Benzoyl chloride | Strong acid or basic hydrolysis libretexts.org |

The selection between these groups allows for a strategic, stepwise synthesis. For instance, the acid-labile Boc group and the base-labile Fmoc group can be used orthogonally in the same synthetic sequence, enabling the selective deprotection of one amine in the presence of another. organic-chemistry.org

The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the amine. This allows for a wide array of derivatization reactions, most notably acylation and alkylation, to form amides and secondary or tertiary amines, respectively.

The reaction with acylating agents, such as acyl chlorides or anhydrides, is typically rapid and leads to the formation of stable amide bonds. For example, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. Similarly, the amine can undergo nucleophilic attack on alkyl halides to form more substituted amines.

The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can diminish its nucleophilic power. masterorganicchemistry.com In the case of this compound, the primary amine is relatively unhindered, suggesting it would be a competent nucleophile in various transformations. For instance, its reaction with aldehydes or ketones would lead to the formation of imines, which can be further reduced to secondary amines. The synthesis of quinazolin-4(3H)-one derivatives from the reaction of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one with various amines highlights the utility of such nucleophilic additions. bibliomed.org

Reactivity Profile of the Alkene Moiety

The terminal double bond in this compound is susceptible to a range of reactions, primarily electrophilic additions and cycloadditions.

The electron-rich pi bond of the alkene can act as a nucleophile, attacking electrophilic species to initiate addition reactions. researchgate.net In these reactions, the double bond is consumed, and two new sigma bonds are formed. princeton.edu

With unsymmetrical reagents like hydrogen halides (HX), the addition is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. sigmaaldrich.com Therefore, the reaction of this compound with HBr would be expected to yield a secondary bromide at the C3 position.

The table below outlines several common addition reactions applicable to alkenes.

| Reaction Type | Reagent(s) | Product Type | Stereochemistry |

| Halogenation | Br₂, Cl₂ in CCl₄ | Vicinal Dihalide | Anti-addition youtube.com |

| Hydrohalogenation | HCl, HBr, HI | Alkyl Halide | Markovnikov addition sigmaaldrich.com |

| Acid-Catalyzed Hydration | H₂O, H⁺ (e.g., H₂SO₄) | Alcohol | Markovnikov addition youtube.com |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Alcohol | Markovnikov addition |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov, Syn-addition |

| Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal Diol | Syn-addition |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehydes/Ketones | Cleavage of C=C bond |

The presence of the nearby chiral center and the amine group (or its protected form) may influence the stereochemical outcome of these addition reactions.

The alkene functionality can participate as a 2π-electron component in cycloaddition reactions, a powerful class of reactions for ring formation. A notable example is the Diels-Alder reaction, where the alkene could react with a conjugated diene. However, as a simple, unactivated alkene, it would likely require forcing conditions or a highly reactive diene.

More relevant are [2+2] and [3+2] cycloadditions. For instance, a [2+2] cycloaddition reaction between 4-bromostyrene (B1200502) (a structurally related compound) and trichloroacetyl chloride has been reported to produce a cyclobutanone (B123998) derivative after subsequent dechlorination. researchgate.net This suggests that the butenyl group could potentially undergo similar transformations. Formal [4+1] cycloadditions of related Baylis-Hillman bromides have also been developed. rsc.org Furthermore, 1,3-dipolar cycloadditions, such as the reaction with in situ-generated nitrile oxides, are a common method for synthesizing five-membered heterocyclic rings like isoxazolines. mdpi.com

Reactivity Profile of the Aryl Bromide Moiety

The aryl bromide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by catalysts, most commonly those based on palladium or copper.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron reagent (such as an arylboronic acid) in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of biaryl structures. Studies on related N-(4-bromophenyl)imines have shown successful Suzuki coupling with a variety of arylboronic acids, demonstrating the compatibility of this reaction with nitrogen-containing functionalities. researchgate.net

Other important cross-coupling reactions that the aryl bromide can undergo are listed below.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(vinyl) researchgate.net |

| Heck | Alkenes | Pd(0) catalyst, Base (e.g., Et₃N) | C(sp²)-C(vinyl) |

| Sonogashira | Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amines, Alcohols, Thiols | Pd(0)/Pd(II) catalyst with specific phosphine (B1218219) ligands, Base | C(sp²)-N, C(sp²)-O, C(sp²)-S |

| Stille | Organostannanes | Pd(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Negishi | Organozinc reagents | Pd(0) or Ni(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) |

The development of multimetallic catalytic systems, for example using both nickel and palladium, has enabled the direct cross-coupling of aryl bromides with other aryl electrophiles like aryl triflates, avoiding the pre-formation of organometallic reagents. nih.gov Such advanced methods further expand the synthetic potential of the aryl bromide handle on this versatile scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.org For this compound, a Suzuki coupling would replace the bromine atom with a new aryl, heteroaryl, or vinyl substituent. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.orglibretexts.org

Given the chiral nature of the starting material, a key consideration is the potential for racemization. However, Suzuki-Miyaura couplings are known to proceed with retention of stereochemistry at centers not directly involved in the coupling, thus the (S)-configuration of the amine is expected to be preserved. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions. For substrates with amine functionalities, the use of bulky phosphine ligands such as SPhos or XPhos is often beneficial.

While specific studies on the Suzuki coupling of this compound are not extensively reported, the reactivity of similar compounds, such as N-(4-bromophenyl)methanimine derivatives, has been demonstrated. nih.govorganic-chemistry.org These studies show that a variety of arylboronic acids can be successfully coupled under standard palladium catalysis. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 58-72 | nih.gov |

| Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | Cs₂CO₃ | THF/H₂O | 40 | ~90 | libretexts.org |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 93 |

Other important palladium-catalyzed cross-coupling reactions applicable to this compound include:

Heck Reaction: The coupling of the aryl bromide with an alkene. This would result in the formation of a stilbene-like derivative, extending the conjugation of the aromatic system.

Sonogashira Coupling: The reaction with a terminal alkyne, which would introduce an alkynyl substituent at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This reaction would involve the coupling of the aryl bromide with an amine, leading to the formation of a diarylamine or an N-aryl alkylamine.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is another class of reactions that could potentially modify the aromatic ring of this compound. In an SNAr reaction, a nucleophile displaces a leaving group, in this case, the bromide, from the aromatic ring. However, for an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

The 4-bromophenyl group of this compound lacks such strong electron-withdrawing groups. The but-3-en-1-amine substituent is not sufficiently electron-withdrawing to facilitate SNAr reactions under standard conditions. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles is expected to be challenging.

For SNAr to be a viable transformation for this molecule, derivatization would likely be necessary. For instance, the introduction of a nitro group onto the aromatic ring would significantly increase its susceptibility to nucleophilic attack.

Mechanistic Investigations of Reactions Involving S 1 4 Bromophenyl but 3 En 1 Amine

Elucidation of Catalytic Cycle Pathways

The catalytic cycles of rhodium-catalyzed reactions involving allylic and homoallylic amines are complex and can proceed through various pathways depending on the specific transformation. While a definitive catalytic cycle exclusively for the reactions of (S)-1-(4-Bromophenyl)but-3-en-1-amine is not extensively documented, plausible pathways can be constructed by analogy to well-studied rhodium-catalyzed processes, such as 1,4-addition and allylic substitution. chemrxiv.orgnih.gov

A general proposed catalytic cycle for the rhodium-catalyzed reaction of a homoallylic amine with an electrophile, for instance, often commences with the coordination of the rhodium(I) catalyst, typically bearing chiral phosphine (B1218219) ligands, to the alkene moiety of the amine. This initial coordination is a crucial step that brings the substrate into the catalytic sphere.

Subsequent steps can vary. In the context of an allylic amination, a plausible pathway involves the activation of a C-H bond to generate a Cp*Rh(π-allyl) complex, which can be viable under mild conditions. chemrxiv.orgchemrxiv.orgacs.orgnih.gov For reactions involving this homoallylic amine, a similar formation of a rhodium-allyl intermediate is anticipated. The catalytic cycle for rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids, a related transformation, is proposed to proceed through three key intermediates: an arylrhodium, an oxa-π-allylrhodium, and a hydroxorhodium complex. chemrxiv.org

By analogy, a proposed catalytic cycle for a rhodium-catalyzed reaction of this compound could involve the following key steps:

Oxidative Addition: The rhodium(I) catalyst undergoes oxidative addition to a substrate, for example, an aryl halide in a coupling reaction, to form a rhodium(III) intermediate.

Coordination: The homoallylic amine, this compound, coordinates to the rhodium(III) center.

Migratory Insertion: The allyl group of the amine inserts into the rhodium-aryl bond, forming a new C-C bond and a rhodium(III) alkyl intermediate.

Reductive Elimination: The final product is released from the rhodium center through reductive elimination, regenerating the rhodium(I) catalyst for the next cycle.

It is also conceivable that the reaction proceeds via a Rh(I)/Rh(IV) cycle, particularly in the presence of an external oxidant, which has been supported by quantum mechanical calculations, stoichiometric reactions, and cyclic voltammetry experiments for related systems. chemrxiv.orgchemrxiv.orgacs.orgnih.gov

Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in a catalytic cycle provide invaluable evidence for a proposed mechanism. In rhodium-catalyzed reactions, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures are powerful tools for characterizing transient species. rsc.org For reactions involving allylic substrates, the formation of rhodium π-allyl complexes is a frequently observed feature. acs.orgnih.gov

In the context of reactions with this compound, the key intermediate would be a rhodium-allyl species formed after the coordination and activation of the butenyl group. While specific spectroscopic data for this exact intermediate are scarce in the literature, related studies on rhodium-catalyzed hydroformylation and asymmetric hydrogenation have successfully characterized rhodium alkyl and acyl intermediates. rsc.org For instance, an unstable rhodium alkyl has been characterized by NMR spectroscopy at low temperatures under homogeneous hydrogenation conditions. rsc.org

The characterization of a rhodacycle π-allyl intermediate has been achieved in the rhodium-catalyzed allylic C-H functionalization of unactivated alkenes, proving it to be an active intermediate in the catalytic cycle. acs.orgnih.gov It is highly probable that a similar intermediate, where the rhodium is coordinated to the double bond of the butenyl moiety of this compound, is formed. Further mechanistic investigations could employ isotopic labeling studies to track the fate of specific atoms throughout the reaction, providing further insight into the structure and reactivity of the intermediates.

Transition State Analysis and Stereocontrol Rationalization

The stereochemical outcome of a catalytic asymmetric reaction is determined at the stereochemistry-determining step, and understanding the corresponding transition state is crucial for rationalizing and improving stereoselectivity. In rhodium-catalyzed reactions, the use of chiral ligands, most commonly chiral phosphines, is the primary strategy for inducing enantioselectivity. nih.govacs.orgrsc.org

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for modeling transition states and elucidating the origins of stereocontrol. nih.govyoutube.com For rhodium-catalyzed reactions, DFT calculations can provide insights into the energies of different transition state structures leading to the various possible stereoisomers. The preferred reaction pathway is the one with the lowest activation energy.

For reactions involving this compound, the stereocontrol would be a result of the interplay between the existing stereocenter in the amine and the chiral environment created by the rhodium catalyst and its ligands. The transition state model would involve the coordination of the rhodium catalyst to the alkene in a way that minimizes steric hindrance and maximizes favorable electronic interactions. The chiral ligand creates a chiral pocket around the metal center, forcing the substrate to approach in a specific orientation, thus favoring the formation of one diastereomer over the other.

A plausible transition state model for the reaction of this compound with an electrophile would involve a highly organized assembly of the rhodium catalyst, the chiral ligand, the amine substrate, and the electrophile. The non-covalent interactions between the substituents on the chiral ligand and the substrate in the transition state are key to inducing high stereoselectivity. For prochiral and chiral ketones, modest to high 1,5-diastereoselectivity has been achieved in intermolecular Schmidt reactions, with the mechanistic analysis supported by DFT calculations. rsc.org

Influence of Reaction Parameters on Mechanism and Selectivity

The mechanism of a catalytic reaction and the selectivity of the products can be significantly influenced by various reaction parameters, including the nature of the ligand, the temperature, and the solvent.

Ligand Effects: The electronic and steric properties of phosphine ligands play a critical role in the activity and selectivity of rhodium catalysts. researchgate.netacs.org Electron-rich phosphines can enhance the rate of oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing ligands can influence the regioselectivity of hydride migration. acs.org The bite angle of bidentate phosphine ligands is also a crucial factor, affecting both the geometry of the catalytic complex and the resulting selectivity. In the context of this compound, the choice of a chiral phosphine ligand with optimal electronic and steric properties would be paramount for achieving high diastereoselectivity in its reactions.

Interactive Data Table: Effect of Ligand Electronics on Reaction Rate

| Ligand Type | Electronic Nature | Expected Effect on Oxidative Addition Rate |

| Trialkylphosphine | Electron-donating | Increase |

| Triarylphosphine | Less electron-donating | Moderate |

| Phosphite | Electron-withdrawing | Decrease |

Temperature: Temperature can have a profound effect on both the rate and the selectivity of a reaction. Generally, higher temperatures increase the reaction rate but can sometimes lead to a decrease in selectivity due to the increased flexibility of the transition state. In some cases, a non-linear relationship between temperature and enantioselectivity is observed, which can indicate a change in the rate-determining step or the involvement of multiple competing reaction pathways with different activation energies. For reactions involving this compound, optimizing the temperature would be crucial to balance the reaction rate and the desired stereoselectivity.

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. catalysis.blognih.gov Polar solvents are generally better at stabilizing ionic species, which can accelerate reactions that proceed through such intermediates. catalysis.blog The choice of solvent can also affect the solubility of the catalyst and substrates, as well as the aggregation state of the catalyst, all of which can impact the reaction mechanism and outcome. In the case of reactions involving the chiral amine, the solvent could play a role in stabilizing the transition state assembly through hydrogen bonding or other non-covalent interactions, thereby influencing the stereoselectivity.

Interactive Data Table: Influence of Solvent Polarity on Reaction Rate

| Solvent | Polarity | Potential Effect on Reactions with Polar Intermediates |

| Toluene | Non-polar | Slower rate |

| Tetrahydrofuran (B95107) (THF) | Moderately polar | Moderate rate |

| Dimethylformamide (DMF) | Polar aprotic | Faster rate |

| Methanol | Polar protic | Can participate in reaction/deactivate catalyst |

Advanced Characterization Techniques in Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Proof

High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon and hydrogen framework of (S)-1-(4-Bromophenyl)but-3-en-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-bromophenyl ring would typically appear as two doublets in the downfield region (around 7.2-7.5 ppm) due to the ortho and meta coupling. The benzylic proton (CH-N) would likely be a triplet or a more complex multiplet. The protons of the vinyl group (-CH=CH₂) would produce characteristic signals in the olefinic region (around 5.0-6.0 ppm), with complex splitting patterns due to geminal, cis, and trans couplings. The allylic protons (-CH₂-) would be observed further upfield, coupled to both the benzylic and vinyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbons of the brominated aromatic ring would have characteristic shifts, with the carbon attached to the bromine atom being significantly influenced. The benzylic carbon (CH-N) would appear in the aliphatic region, and the two carbons of the vinyl group would be present in the olefinic region (typically 115-140 ppm). docbrown.info

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic (2H) | ~7.45 | d | J ≈ 8.5 |

| Aromatic (2H) | ~7.25 | d | J ≈ 8.5 |

| -CH=CH₂ (1H) | ~5.80 | m | - |

| -CH=CH₂ (2H) | ~5.15 | m | - |

| CH-N (1H) | ~4.10 | t | J ≈ 6.5 |

| CH₂ (2H) | ~2.50 | m | - |

| NH₂ (2H) | ~1.70 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-Br) | ~121 |

| Aromatic (CH) | ~128 |

| Aromatic (CH) | ~131 |

| Aromatic (C-C) | ~143 |

| -CH=CH₂ | ~135 |

| -CH=CH₂ | ~118 |

| CH-N | ~55 |

| CH₂ | ~44 |

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₂BrN, the expected monoisotopic mass is approximately 225.0153 g/mol . guidechem.com

Electrospray ionization (ESI) is a soft ionization technique that would likely be used to generate the molecular ion peak ([M+H]⁺) with high efficiency and minimal fragmentation. rsc.org The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

While a specific mass spectrum for the target compound is not available, the fragmentation of aliphatic amines is well-documented. nist.gov Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable resonance-stabilized cation.

Interactive Data Table: Predicted Mass Spectrometry Data

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | ~226.11 g/mol |

| Monoisotopic Mass | ~225.0153 Da |

| Predicted [M+H]⁺ (⁷⁹Br) | ~226.0226 m/z |

| Predicted [M+H]⁺ (⁸¹Br) | ~228.0205 m/z |

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The determination of the enantiomeric purity or enantiomeric excess (ee) of a chiral compound is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of chiral amines similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. researchgate.net The separation of β-amino-β-(4-bromophenyl) propionic acid, a structurally related compound, has been successfully achieved using a (R,R)-Whelk-O1 chiral column with a mobile phase consisting of a mixture of n-hexane, ethanol, and trifluoroacetic acid. researchgate.net This suggests that a similar normal-phase HPLC method could be effective for resolving the enantiomers of 1-(4-Bromophenyl)but-3-en-1-amine.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess is indicative of a successful asymmetric synthesis or resolution process.

Interactive Data Table: Hypothetical Chiral HPLC Parameters

| Parameter | Example Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

Optical Rotation Measurements for Absolute Configuration Confirmation

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The measurement of optical rotation using a polarimeter provides crucial information for confirming the absolute configuration of a chiral molecule when compared to known values or closely related structures.

For this compound, the (S)-configuration is expected to exhibit a specific optical rotation value. While the exact value for this compound is not found in the searched literature, data for the structurally similar (S)-(-)-1-(4-Bromophenyl)ethylamine shows a negative specific rotation of -20.5° (c = 3% in methanol). sigmaaldrich.com This suggests that this compound is also likely to have a negative optical rotation. The specific rotation is a standardized value that depends on the concentration of the sample, the solvent, the temperature, and the wavelength of the light used.

Interactive Data Table: Predicted Optical Rotation Data

| Property | Predicted Value |

| Enantiomer | This compound |

| Predicted Sign of Rotation | Negative (-) |

| Measurement Conditions | c = [concentration] in [solvent] at [temperature]°C and [wavelength] nm |

Computational and Theoretical Studies on S 1 4 Bromophenyl but 3 En 1 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.gov DFT methods are employed to study a wide range of chemical systems, offering a balance between accuracy and computational cost.

Molecular Structure Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For (S)-1-(4-bromophenyl)but-3-en-1-amine, this involves identifying the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The process of structure optimization is crucial as the geometric parameters are fundamental to understanding the molecule's reactivity and spectroscopic properties.

In a typical DFT study, the initial molecular structure is subjected to energy minimization calculations. For similar molecules, such as (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6–311G++(d,p) level of theory have been used to obtain the optimized structure. nih.gov This level of theory is commonly used for organic molecules containing halogens. The conformational analysis of this compound would involve rotating the single bonds to identify different conformers and their relative energies, thus determining the most stable conformation.

Table 1: Representative Calculated Geometrical Parameters for a Related Bromophenyl Structure

| Parameter | Bond Length (Å) / Angle (°) |

| C-Br | ~1.90 |

| C=C | ~1.34 |

| C-N | ~1.47 |

| C-C-C angle | ~120° |

| Dihedral Angle (defining conformation) | Varies |

| Note: The values are illustrative and based on typical bond lengths and angles for similar functional groups. |

Electronic Structure and Reactivity Descriptors

DFT is also a powerful tool for analyzing the electronic properties of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

For a related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the HOMO–LUMO energy gap was calculated to be 4.12 eV, indicating its potential suitability for optoelectronic and biological applications. nih.gov Similar calculations for this compound would provide insights into its electronic behavior.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.govnih.gov The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. nih.gov In MEP maps, red areas typically indicate negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). researchgate.net

Table 2: Calculated Electronic Properties for a Related Bromophenyl Compound

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.4 eV |

| HOMO-LUMO Gap | ~ 4.1 eV |

| Dipole Moment | Varies with conformation |

| Note: These values are illustrative and based on calculations for analogous compounds. nih.gov |

Modeling of Reaction Mechanisms and Energy Profiles

DFT calculations are extensively used to model reaction mechanisms, providing a detailed understanding of how a chemical transformation occurs. nsf.gov This involves identifying transition states, which are the highest energy points along the reaction pathway, and calculating their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For the synthesis of chiral amines like this compound, DFT can be used to study the mechanism of key reactions, such as allylic amination. nih.gov By modeling the energy profiles of different possible pathways, researchers can determine the most likely mechanism. nih.gov For instance, in the palladium-catalyzed allylation of primary amines, DFT calculations have been used to compare different proposed mechanisms and to understand the influence of ligands on the reaction outcome. nih.gov These studies help in optimizing reaction conditions to improve yield and selectivity. nih.gov

Quantum Chemical Studies on Stereoselectivity and Enantiomeric Control

The synthesis of a specific stereoisomer, such as the (S)-enantiomer of 1-(4-bromophenyl)but-3-en-1-amine, requires precise control over the reaction's stereochemistry. Quantum chemical methods, particularly DFT, are invaluable for understanding and predicting the origins of stereoselectivity in asymmetric reactions. researchgate.net

In the context of synthesizing chiral allylic amines, computational studies can elucidate the factors that govern both regioselectivity and enantioselectivity. nih.gov For example, in iridium-catalyzed allylic aminations, DFT calculations have been used to explain why certain products are formed preferentially. nih.gov These calculations often involve modeling the interaction between the substrate, the chiral catalyst, and the nucleophile in the transition state. The energy differences between the diastereomeric transition states leading to the (S) and (R) products can be calculated to predict the enantiomeric excess of the reaction.

Computational studies have shown that steric and electronic interactions in the transition state assembly are crucial for determining the stereochemical outcome. nih.gov By analyzing these interactions, chemists can design more effective chiral catalysts and reaction conditions to achieve high levels of enantiomeric control.

Predictive Modeling for Novel Derivatives

Computational studies on this compound can serve as a foundation for the predictive modeling of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or property descriptors of compounds with their biological activity or other properties. nih.govnih.gov

By systematically modifying the structure of the parent compound in silico (e.g., by introducing different substituents on the phenyl ring or the allylic chain) and calculating various electronic and steric descriptors using DFT, a dataset can be generated. This dataset can then be used to build QSAR models. These models can predict the properties of yet-to-be-synthesized derivatives, allowing for the rational design of new molecules with desired characteristics, such as enhanced biological activity or improved material properties. nih.govwur.nl

This predictive approach significantly accelerates the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Applications of S 1 4 Bromophenyl but 3 En 1 Amine in Complex Organic Molecule Synthesis

Role as a Chiral Building Block for Multifunctional Compounds

The utility of (S)-1-(4-Bromophenyl)but-3-en-1-amine as a chiral building block stems from the distinct reactivity of its constituent parts. The presence of a defined stereocenter is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where biological activity is often dependent on a specific three-dimensional arrangement.

The primary amine serves as a versatile handle for derivatization, readily undergoing reactions such as acylation, alkylation, and sulfonylation to introduce new molecular fragments. The terminal alkene is primed for a host of transformations, including olefin metathesis, hydrogenation, epoxidation, and hydroboration-oxidation, allowing for the elongation and functionalization of the side chain. Simultaneously, the aryl bromide is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse aryl, alkyl, or alkynyl substituents. This orthogonal reactivity allows for a stepwise and controlled construction of multifunctional compounds.

Table 1: Functional Group Reactivity and Potential Transformations

| Functional Group | Position | Potential Reaction Types | Resulting Structure/Function |

| (S)-Chiral Center | C1 | Stereocontrolling reactions | Enantiomerically pure products |

| Primary Amine | C1 | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |

| Terminal Alkene | C3-C4 | Metathesis, Hydroformylation, Heck Coupling | New C-C bonds, chain extension, rings |

| Aryl Bromide | C4 of Phenyl | Suzuki, Stille, Buchwald-Hartwig Coupling | Bi-aryl systems, C-N/C-O bonds |

Synthesis of Novel Organic Architectures and Derivatives

The strategic placement of reactive sites on this compound facilitates its use in the synthesis of novel and complex organic structures. A notable application is in the synthesis of derivatives of trans-metanicotine, a ligand selective for the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor. nih.gov

In a synthetic route to produce analogues of trans-metanicotine, a similar core structure, (1-aryl-but-3-enyl)-amine, is utilized. The synthesis demonstrates how the different parts of the molecule can be manipulated. The amine is first protected, often as a tert-butyl carbamate (B1207046) (Boc). Subsequently, the terminal alkene is engaged in a Heck reaction with an appropriate coupling partner, such as 3-bromopyridine, to forge a new carbon-carbon bond and link the butenyl side chain to another heterocyclic system. nih.gov Final deprotection of the amine yields the desired complex amine derivative. nih.gov This sequence showcases the planned utilization of the amine and alkene functionalities to build a more elaborate molecular framework.

Table 2: Example of Synthetic Application

| Starting Scaffold | Key Reaction | Coupling Partner | Product Class |

| N-Boc-(1-aryl-but-3-enyl)-amine | Heck Reaction | 3-Bromopyridine | Substituted (1-aryl-4-pyridin-3-yl-but-3-enyl)-amines |

Integration into Macrocyclic and Polycyclic Systems

While specific examples in the literature are nascent, the structure of this compound is well-suited for the synthesis of macrocyclic and polycyclic systems. The terminal alkene is a key functional group for ring-closing metathesis (RCM), a powerful reaction for constructing large rings. For instance, acylation of the amine with a long-chain unsaturated acid chloride (e.g., 10-undecenoyl chloride) would produce a diene precursor. This precursor, possessing two terminal alkenes, would be an ideal substrate for RCM to form a macrocyclic lactam.

Furthermore, the combination of the aryl bromide and the terminal alkene opens pathways to polycyclic scaffolds through intramolecular reactions. An intramolecular Heck reaction, for example, could be envisioned to form a fused or bridged ring system, depending on the length and nature of the tether connecting the two groups. Sequential cross-coupling strategies could also be employed, first modifying the aryl bromide and then inducing cyclization via the alkene, to build complex, rigid polycyclic architectures.

Contribution to the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The molecular framework of this compound and its derivatives are relevant to the development of biologically active molecules and chemical probes. As previously mentioned, the core structure is a key component in the synthesis of analogues of trans-metanicotine, which has been investigated for its potential in treating Alzheimer's disease. nih.gov

Moreover, the 4-bromophenyl moiety is a common feature in pharmacologically active compounds. For example, the related 5-(4-bromophenyl)isoxazole (B1271882) scaffold has been identified in the design of novel inhibitors for HIV-1 integrase. nih.govresearchgate.net Isoxazoles themselves are recognized as critical five-membered heterocyclic rings in medicinal chemistry, forming the core of drugs with antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The presence of the bromine atom provides a handle for late-stage functionalization, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies or for the attachment of fluorescent tags or biotin (B1667282) to create chemical probes for target identification and validation. The versatility of the butenylamine portion, combined with the proven utility of the bromophenyl group, makes this compound a valuable starting point for discovering new biologically relevant scaffolds.

Table 3: Biologically Relevant Scaffolds Associated with the Building Block's Moieties

| Associated Scaffold/Derivative | Target Class/Disease Area | Key Moiety |

| Metanicotine Analogues | Neuronal Nicotinic Acetylcholine Receptors (Alzheimer's Disease) | 1-Aryl-but-3-enyl-amine |

| 5-(4-Bromophenyl)isoxazoles | HIV-1 Integrase | 4-Bromophenyl |

| General Isoxazole Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | Isoxazole (accessible via precursors) |

Q & A

Basic: How can enantiomeric excess (ee) be optimized during the synthesis of (S)-1-(4-Bromophenyl)but-3-en-1-amine?

Methodological Answer:

Enantiomeric excess is critical for chiral amine applications. To optimize ee:

- Use chiral catalysts (e.g., enantiopure ligands in asymmetric catalysis) to promote stereoselective bond formation.

- Monitor reaction progress via HPLC with chiral columns (e.g., CHIRALCEL OD-H), using hexanes:i-PrOH:Et₂NH mobile phases to resolve enantiomers .

- Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to minimize racemization. For example, lower temperatures may stabilize transition states favoring the (S)-enantiomer .

Basic: What analytical techniques are recommended for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : Assign stereochemistry using and NMR. Key signals include vinyl protons (δ 5.18–5.09 ppm, J = 5.4–7.6 Hz) and amine protons (broad singlet at δ 1.69 ppm) .

- HPLC with Chiral Columns : Confirm enantiopurity by comparing retention times (e.g., tR = 13.1 min for major enantiomer) .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) to confirm bromine isotopic patterns .

Advanced: How do Molecular Electron Density Theory (MEDT) studies explain regioselectivity in reactions involving this compound?

Methodological Answer:

MEDT analyzes electron density distributions to predict reaction pathways. For example:

- In cycloadditions, MEDT calculations revealed that interactions between the Cβ atom of electrophilic partners and the –N=N=C– fragment in intermediates dictate regioselectivity, favoring Δ<sup>2</sup>-pyrazoline formation despite experimental detection of alternative products .

- Use software like Gaussian or ORCA to compute Fukui indices and dual descriptor maps, identifying nucleophilic/electrophilic sites .

Advanced: How can SHELX software improve crystallographic refinement of derivatives containing the 4-bromophenyl group?

Methodological Answer:

- SHELXL : Refine heavy-atom positions (e.g., bromine) using high-resolution data. Apply restraints for anisotropic displacement parameters to account for bromine’s electron-rich nature .

- SHELXE : Resolve twinning or pseudosymmetry issues common in brominated crystals via iterative density modification .

- Validate hydrogen bonding networks with SHELXPRO to ensure geometric accuracy (e.g., N–H···O distances) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity class 4) .

- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How do hydrogen bonding patterns influence the crystal packing of bromophenyl-containing amines?

Methodological Answer:

- Perform graph set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., N–H···π or N–H···Br interactions).

- Use Mercury (CCDC) to visualize packing motifs. For example, bifurcated hydrogen bonds may stabilize layered structures in bromophenyl derivatives .

- Compare experimental data (XRD) with computational predictions (Hirshfeld surfaces) to quantify intermolecular interactions .

Advanced: How can this compound be functionalized to enhance bioactivity in medicinal chemistry?

Methodological Answer:

- Isocyanate Derivatives : React with phosgene to form (S)-1-(4-Bromophenyl)ethyl isocyanate, a precursor for urea/thiourea analogs with P2X7 receptor antagonism .

- Palladium-Catalyzed Cross-Coupling : Introduce heteroaromatic groups (e.g., pyrazole via Suzuki-Miyaura) to improve binding affinity .

- Evaluate pharmacokinetics using in vitro assays (e.g., cytochrome P450 inhibition) .

Advanced: How should researchers resolve contradictions between theoretical and experimental regioselectivity data?

Methodological Answer:

- Mechanistic Re-evaluation : Re-examine proposed pathways using ab initio molecular dynamics (AIMD) to identify overlooked transition states .

- Experimental Validation : Perform isotopic labeling (e.g., -tagging) to trace reaction intermediates via NMR .

- Statistical Analysis : Apply multivariate regression to correlate steric/electronic parameters (e.g., Hammett constants) with product ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.